Diethyl 2-(octylsulfanyl)butanedioate

Description

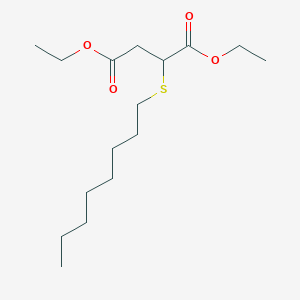

Diethyl 2-(octylsulfanyl)butanedioate is a sulfur-containing ester derivative of butanedioic acid (succinic acid). Its structure consists of a central butanedioate backbone with an octylsulfanyl (-S-C₈H₁₇) substituent at the 2-position and ethyl ester groups at both carboxyl termini. The octylsulfanyl group likely enhances hydrophobicity compared to shorter-chain analogs, influencing solubility, reactivity, and biological interactions .

Properties

CAS No. |

60712-99-4 |

|---|---|

Molecular Formula |

C16H30O4S |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

diethyl 2-octylsulfanylbutanedioate |

InChI |

InChI=1S/C16H30O4S/c1-4-7-8-9-10-11-12-21-14(16(18)20-6-3)13-15(17)19-5-2/h14H,4-13H2,1-3H3 |

InChI Key |

XQAIGXSEAWXEPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC(CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(octylsulfanyl)butanedioate typically involves the alkylation of diethyl malonate with an octyl halide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the octyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(octylsulfanyl)butanedioate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Diols.

Substitution: Substituted esters.

Scientific Research Applications

Diethyl 2-(octylsulfanyl)butanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-(octylsulfanyl)butanedioate depends on its specific application. In biological systems, it may interact with enzymes or proteins through its ester and sulfanyl groups, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Diethyl 2-(Butylsulfanyl)Butanedioate (CAS 33020-13-2)

This compound shares the same core structure but substitutes the octylsulfanyl group with a butylsulfanyl (-S-C₄H₉) moiety. Key differences include:

- Applications : While specific uses for the octyl derivative are undocumented, the butyl analog is commercially available (98% purity) as a research chemical, suggesting utility in organic synthesis or material science .

- Synthesis : Both compounds likely undergo similar esterification and sulfanyl substitution pathways, with alkyl chain length tailored for specific reactivity or functional requirements.

Table 1: Physical and Commercial Comparison

| Property | Diethyl 2-(Octylsulfanyl)Butanedioate | Diethyl 2-(Butylsulfanyl)Butanedioate |

|---|---|---|

| Substituent | Octylsulfanyl (-S-C₈H₁₇) | Butylsulfanyl (-S-C₄H₉) |

| CAS Number | Not Provided | 33020-13-2 |

| Purity | Undocumented | 98% |

| Commercial Availability | Limited | In stock (1g–100g quantities) |

Malathion (CAS 121-75-5) and Malaoxon (CAS 1634-78-2)

Malathion, a organophosphate insecticide, features a diethyl butanedioate backbone with a phosphorothioate group. Malaoxon, its oxygenated metabolite, replaces sulfur with oxygen in the phosphoryl group.

Key Contrasts :

- Functional Groups: Malathion: [(Dimethoxyphosphinothioyl)thio] substituent. Malaoxon: Dimethoxyphosphorylsulfanyl group. this compound: Non-phosphorylated alkylsulfanyl group .

- Biological Activity :

- Environmental Stability :

Table 2: Structural and Functional Comparison

| Property | This compound | Malathion | Malaoxon |

|---|---|---|---|

| Substituent | Octylsulfanyl | Phosphorothioate | Phosphorylsulfanyl |

| Toxicity Mechanism | Not established | Acetylcholinesterase inhibition | Same as malathion |

| Applications | Research/industrial intermediate | Insecticide | Not registered |

Diethyl Butanedioate (Unsubstituted)

- Volatility and Concentration Dynamics : shows diethyl butanedioate concentrations vary with agricultural treatments (e.g., defoliation) and vintage year, indicating environmental sensitivity. The octylsulfanyl derivative’s volatility is likely reduced due to increased molecular weight .

- Reactivity : The absence of sulfanyl or phosphoryl groups in the unsubstituted ester limits its participation in nucleophilic reactions, unlike its sulfur-containing analogs .

Research Findings and Implications

- Synthetic Utility : The butylsulfanyl analog’s commercial availability () highlights the feasibility of synthesizing alkylsulfanyl butanedioates for specialized applications, such as polymer precursors or surfactants .

- Biological Relevance: While malathion’s toxicity is well-documented (), the octylsulfanyl derivative’s bioactivity remains unexplored.

- Environmental Behavior : Substituted butanedioates exhibit varied persistence; malathion’s oxidative degradation contrasts with the unsubstituted ester’s vintage-dependent stability (). The octylsulfanyl variant’s fate warrants study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.